![molecular formula C9H12F2O3 B1440701 Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate CAS No. 22515-17-9](/img/structure/B1440701.png)
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate
Overview
Description
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (DFOC) is a synthetic compound used in a variety of chemical and biological applications. It is a colorless, odorless, and tasteless liquid that is soluble in water and other organic solvents. DFOC is a fluorinated cyclohexanecarboxylate ester with a wide range of applications in the field of synthetic organic chemistry. It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, DFOC has been used in various scientific research applications, including the study of enzyme kinetics and the synthesis of novel compounds.
Scientific Research Applications
Catalyst and Reagent Development
This compound is also explored as a potential catalyst or reagent in organic reactions. Its unique chemical properties might enable it to facilitate or drive certain chemical transformations, making it a subject of interest in the development of new synthetic methodologies.
Each of these applications leverages the unique chemical properties of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, demonstrating its versatility and importance in scientific research .
properties
IUPAC Name |
ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUYMCKYKODONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693634 | |
Record name | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate | |
CAS RN |
22515-17-9 | |
Record name | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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